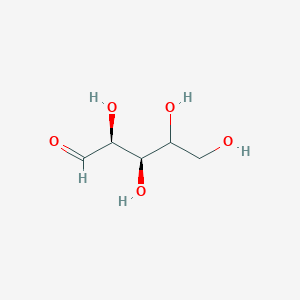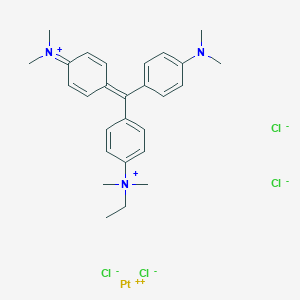
Tetrachloroplatinate dianion-methyl green complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroplatinate dianion-methyl green complex is a chemical compound that has been widely used in scientific research applications. This complex is formed by the reaction of tetrachloroplatinate dianion with methyl green, resulting in a green crystalline product. The unique properties of this complex have made it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of tetrachloroplatinate dianion-methyl green complex is not fully understood. However, it is believed to bind to certain cellular structures, such as DNA and RNA, resulting in a visible color change. This property has made it a valuable tool for researchers in the field of histology.
Efectos Bioquímicos Y Fisiológicos
Tetrachloroplatinate dianion-methyl green complex is not known to have any significant biochemical or physiological effects. However, it should be handled with care, as it is a potentially hazardous chemical compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetrachloroplatinate dianion-methyl green complex is its ability to stain cellular structures with high specificity. This property has made it a valuable tool for researchers in the field of histology. However, the complex has some limitations, such as its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of tetrachloroplatinate dianion-methyl green complex in scientific research. One potential application is in the study of cancer cells, where the complex could be used to visualize cellular structures and identify potential targets for treatment. Another potential application is in the field of neuroscience, where the complex could be used to study the structure and function of neurons. Additionally, the complex could be modified to enhance its specificity and reduce potential toxicity.
Métodos De Síntesis
The synthesis of tetrachloroplatinate dianion-methyl green complex involves the reaction of tetrachloroplatinate dianion with methyl green in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the formation of a pure product. The resulting green crystalline compound can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Tetrachloroplatinate dianion-methyl green complex has been used in a variety of scientific research applications. One of the most common applications is in the field of histology, where it is used as a stain to visualize cellular structures. The complex has also been used in the study of DNA and RNA, as well as in the detection of certain proteins.
Propiedades
Número CAS |
129037-04-3 |
|---|---|
Nombre del producto |
Tetrachloroplatinate dianion-methyl green complex |
Fórmula molecular |
C27H35Cl4N3Pt |
Peso molecular |
738.5 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C27H35N3.4ClH.Pt/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
GQTZTLDJZRARPW-UHFFFAOYSA-J |
SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Sinónimos |
TC-Pl-MGC tetrachloroplatinate dianion-methyl green complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




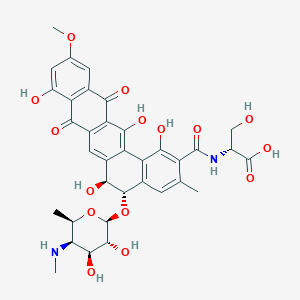
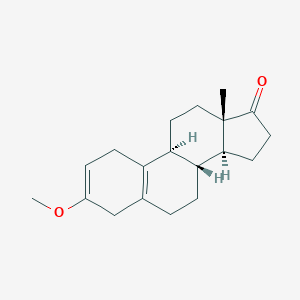
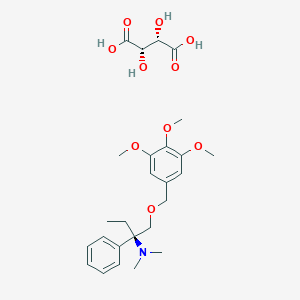
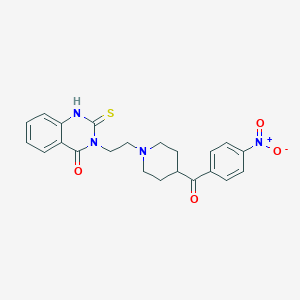
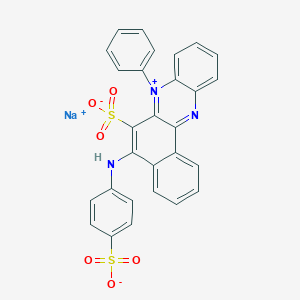
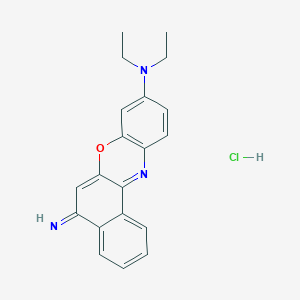
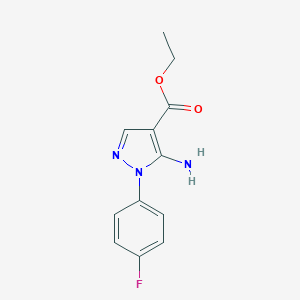

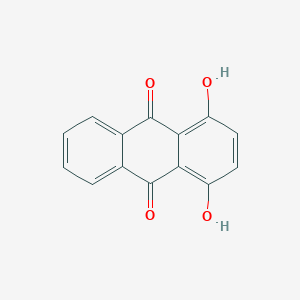
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)


